2,3-Octanediol

Beschreibung

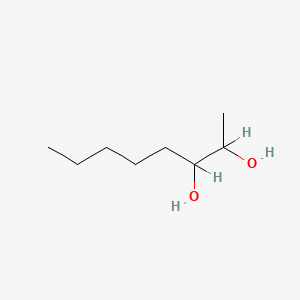

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

octane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTUJCWABCYSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864953 | |

| Record name | Octane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20653-90-1 | |

| Record name | 2,3-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20653-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Octanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 2,3 Octanediol

Asymmetric and Stereoselective Synthesis

Asymmetric synthesis provides a pathway to chiral molecules, ensuring the desired three-dimensional arrangement of atoms. For 2,3-octanediol, several powerful techniques have been employed to achieve high levels of stereocontrol, yielding specific enantiomers and diastereomers.

A versatile approach to vicinal diols involves the ring-opening of chiral 2,3-epoxy alcohols. This strategy allows for the sequential introduction of functional groups with well-defined stereochemistry, leveraging the inherent reactivity and defined geometry of the oxirane ring.

The C-1 reactivity of 2,3-epoxy alcohols can be harnessed through a rearrangement opening reaction using metal halides like lithium iodide (LiI). researchgate.netresearchgate.net This reaction proceeds with high regio- and stereoselectivity to produce 1-iodo-2,3-diols. acs.orgpherobase.com The stereochemical outcome of the product diol is directly controlled by the geometry of the starting epoxy alcohol. researchgate.netresearchgate.net

Specifically, the opening of trans-2,3-epoxy alcohols with LiI leads to the formation of erythro-1-iodo-2,3-diols. researchgate.netacs.org Conversely, starting with cis-2,3-epoxy alcohols yields the corresponding threo-1-iodo-2,3-diols. researchgate.netresearchgate.net This predictable stereochemical relationship is fundamental for planning the synthesis of a target diol with a specific relative configuration. The terms erythro and threo are used to describe the diastereomers; erythro isomers can adopt a conformation where similar substituents on the two stereocenters are eclipsed, a conformation that threo isomers cannot assume. msu.edu

Following the formation of the 1-iodo-2,3-diol intermediate, a subsequent coupling reaction with a carbon nucleophile is performed to install the final carbon skeleton and yield the target vicinal diol. researchgate.netresearchgate.net This two-step sequence—oxirane opening followed by coupling—provides a reliable method for synthesizing a variety of vicinal diols with predetermined relative and absolute stereochemistry. researchgate.net

For instance, the synthesis of (2S,3S)-2,3-octanediol has been successfully achieved using this methodology. researchgate.netacs.orgresearchgate.net The process starts from a chiral epoxy alcohol, which is first converted to the erythro iododiol. acs.org This intermediate is then coupled with a suitable carbon nucleophile, such as lithium dibutylcuprate, to afford the final (2S,3S)-2,3-octanediol. acs.org This approach highlights how the stereochemistry established in the epoxide is transferred through the iododiol intermediate to the final product. researchgate.netnih.gov

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Carbohydrates are a prominent component of the chiral pool.

Carbohydrates such as 2-deoxy-D-ribose serve as versatile starting points for asymmetric synthesis. researchgate.net Their inherent chirality can be transferred to new molecules through a series of chemical transformations. For example, (-)-2-deoxy-D-ribose has been utilized to prepare various chiral building blocks, including (2R,3S)-1,2-epoxy alcohols and (2S,3S)-2,3-epoxy alcohols. researchgate.net These epoxy alcohols are valuable synthons that can be elaborated into more complex structures. Although the direct synthesis of this compound from 2-deoxy-D-ribose is not explicitly detailed, the preparation of the necessary chiral epoxy alcohol precursors from this carbohydrate demonstrates the viability of the chiral pool approach for accessing the core structure of such vicinal diols. researchgate.net This strategy is foundational for the synthesis of many natural products and their analogues. acs.orgresearchgate.net

Enantioselective dihydroxylation is a powerful and direct method for converting alkenes into chiral vicinal diols. The Sharpless Asymmetric Dihydroxylation (AD) is a premier example of this type of reaction, allowing for the synthesis of enantiomerically enriched diols with high predictability and efficiency. google.comarkat-usa.org

This method has been applied to the synthesis of both (S,S)- and (R,R)-2,3-octanediol from (E)-2-octene. researchgate.net The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. The choice of the chiral ligand dictates which face of the alkene is hydroxylated, thereby determining the absolute stereochemistry of the resulting diol. Using the ligand (DHQD)₂PHAL, found in the commercial reagent AD-mix-β, the reaction with (E)-2-octene yields (R,R)-2,3-octanediol. Conversely, using the pseudoenantiomeric ligand (DHQ)₂PHAL, present in AD-mix-α, produces (S,S)-2,3-octanediol. researchgate.net This reaction proceeds in a single step with excellent chemical yield. researchgate.net

Oxirane Opening with Metal Halides (e.g., LiI) and Stereochemical Control (erythro/threo)

Kinetic Resolution Techniques

Kinetic resolution is a widely used strategy for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one.

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their high stereoselectivity. Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), often designated as Lipase PS, has been successfully employed in the kinetic resolution of racemic anti-2,3-octanediol. illinois.eduresearchgate.net

In a typical procedure, the racemic anti-2,3-octanediol is subjected to transesterification with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For instance, in the resolution of racemic anti-2,3-octanediol, the (2R,3S)-enantiomer is acylated faster by Burkholderia cepacia lipase, leaving the unreacted (2S,3R)-enantiomer in high enantiomeric excess. illinois.eduresearchgate.net

One study detailed a process where racemic anti-2,3-octanediol was treated with Amano Lipase PS from Burkholderia cepacia and vinyl acetate in methyl t-butyl ether. illinois.eduresearchgate.net The reaction was monitored and stopped when the enantiomeric excess (ee) of the slower-reacting (2S,3R)-enantiomer exceeded 95%. illinois.eduresearchgate.net This yielded the (2S,3R)-2,3-octanediol with 100% ee and a 35% yield after purification. illinois.eduresearchgate.net The acylated (2R,3S)-enantiomer could then be hydrolyzed to recover the diol. illinois.eduresearchgate.net

Table 2: Enzymatic Kinetic Resolution of anti-2,3-Octanediol

| Enzyme | Acyl Donor | Solvent | Resolved Product | Enantiomeric Excess (ee) | Yield |

|---|

Other Asymmetric Transformations

Beyond Sharpless dihydroxylation and enzymatic resolutions, other asymmetric transformations are being developed and applied to the synthesis of chiral diols like this compound. These methods often involve the use of novel chiral catalyst systems to induce stereoselectivity.

The development of chiral catalyst systems is a cornerstone of modern asymmetric synthesis. For diol formation, this can involve various strategies, including the asymmetric reduction of diketones or the ring-opening of epoxides with chiral catalysts. Chiral diols themselves are frequently used as ligands for metal catalysts in a wide array of asymmetric reactions. alfachemic.comnih.gov

While specific applications of novel chiral catalyst systems directly to the synthesis of this compound are part of ongoing research, the principles are well-established. For instance, chiral catalysts based on metals like iridium or rhodium, often featuring chiral-at-metal complexes, are used to effect asymmetric transformations. nih.gov These catalysts create a chiral environment that can guide the formation of one stereoisomer over another.

Another approach involves the use of chiral carboxylic acids in conjunction with achiral metal catalysts to create a chiral catalytic system for C-H activation and functionalization, a strategy that could potentially be adapted for diol synthesis. snnu.edu.cn The field of organocatalysis also offers promising avenues, with chiral diol-based catalysts like BINOL derivatives being used to catalyze various enantioselective reactions. nih.gov

Classical Organic Synthesis Routes

Classical methods in organic synthesis remain relevant for the preparation of diols, including this compound. These routes often involve well-established reaction types such as reductions.

Reduction Chemistry in Diol Formation

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. For the synthesis of this compound, the reduction of the corresponding diketone, 2,3-octanedione (B1214595), or the hydroxy ketone, 2-hydroxy-3-octanone, can yield the desired diol.

The stereochemical outcome of the reduction depends on the reducing agent and the reaction conditions. The use of achiral reducing agents like lithium aluminum hydride on an achiral substrate will produce a racemic or diastereomeric mixture of the diol. For example, the reduction of (S)-2-hydroxy-3-octanone with lithium aluminum hydride has been used to synthesize a mixture of (S,S)-2,3-dihydroxyoctane and (S,R)-2,3-dihydroxyoctane. service.gov.uk

To achieve stereoselectivity, chiral reducing agents or catalysts can be employed. For example, the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-known method for the enantioselective reduction of ketones to alcohols. beilstein-journals.org While a specific application to 2,3-octanedione is not detailed in the provided context, this methodology represents a powerful classical approach to obtaining chiral diols.

Multi-step Reaction Sequences for Stereocontrolled Synthesis

The synthesis of specific stereoisomers of this compound necessitates precise control over the formation of two adjacent chiral centers. Multi-step reaction sequences are fundamental to achieving this level of stereocontrol, enabling the production of diastereomerically and enantiomerically pure forms of the compound. These strategies often involve the sequential introduction of chirality or the transformation of existing stereocenters under conditions that preserve or predictably alter the molecule's three-dimensional structure.

Detailed research has established several reliable multi-step pathways for the stereocontrolled synthesis of vicinal diols like this compound. These methods are crucial for producing specific isomers, such as the naturally occurring (S,S)-2,3-octanediol, which functions as a pheromone. researchgate.netresearchgate.net Key strategies include transformations of chiral precursors like epoxides and the stereospecific dihydroxylation of alkenes.

Synthesis via Chiral Epoxides

One prominent multi-step approach begins with chiral 2,3-epoxy alcohols or their derivatives. researchgate.net This method leverages the defined stereochemistry of the epoxide to direct the formation of the diol. A common sequence involves:

Regioselective Ring-Opening: The process can be initiated by a rearrangement-opening of a 2,3-epoxy alcohol using a reagent like lithium iodide (LiI). researchgate.net This step transforms the epoxide into a 1-iodo-2,3-diol intermediate. The stereochemistry of the starting epoxide (i.e., cis or trans) directly influences the relative stereochemistry (threo or erythro) of the resulting iododiol. researchgate.net

Nucleophilic Coupling: The iododiol intermediate is then coupled with a carbon nucleophile, completing the carbon skeleton and yielding the vicinal diol with a predictable stereochemical outcome. researchgate.net This methodology has been successfully applied to the asymmetric synthesis of (S,S)-2,3-octanediol. researchgate.net

Asymmetric Dihydroxylation

A highly effective route for creating vicinal diols with controlled stereochemistry is the Sharpless asymmetric dihydroxylation. This method directly converts an alkene into a diol in a single key transformation, though it is part of a broader multi-step plan starting from simpler materials to form the alkene. For this compound, the synthesis would start with (E)-2-octene or (Z)-2-octene. researchgate.net The reaction uses osmium tetroxide (OsO₄) as the oxidizing agent in the presence of a chiral ligand system. The choice of ligand, typically derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates which face of the alkene's double bond is hydroxylated, thereby determining the absolute stereochemistry of the resulting diol. This powerful reaction allows for the selective synthesis of specific enantiomers of this compound. researchgate.net

Enzymatic Cascade Reactions

Modern synthetic chemistry increasingly employs biocatalysis to achieve high selectivity under mild conditions. For aliphatic vicinal diols, two-step enzymatic cascades have proven highly effective. x-mol.netresearchgate.net While research has highlighted this for compounds like 2,3-butanediol (B46004) and 4,5-octanediol, the principles are directly applicable to this compound synthesis. x-mol.netresearchgate.netacs.org The sequence typically involves:

Carboligation: A lyase enzyme catalyzes the formation of a carbon-carbon bond between two aldehyde molecules, creating an α-hydroxy ketone intermediate with a defined stereocenter. researchgate.net

Stereoselective Reduction: An oxidoreductase (such as an alcohol dehydrogenase) reduces the ketone group of the intermediate to a hydroxyl group, forming the second stereogenic center. x-mol.netresearchgate.net

The modularity of this approach is a significant advantage; by selecting different enzymes for each step, all possible stereoisomers of the target diol can be synthesized with high chiral purity. x-mol.net This method represents a green and highly selective pathway for producing stereopure vicinal diols.

The following table summarizes these key multi-step synthetic strategies.

| Synthetic Strategy | Starting Material(s) | Key Reagents / Catalysts | Intermediate(s) | Key Features |

| Epoxide Ring-Opening | Chiral 2,3-epoxy alcohols | Lithium Iodide (LiI), carbon nucleophiles | 1-iodo-2,3-diols | Predictable stereochemical outcome based on starting epoxide stereochemistry. researchgate.net |

| Asymmetric Dihydroxylation | (E)- or (Z)-2-Octene | Osmium tetroxide (OsO₄), Chiral Ligands (e.g., (DHQD)₂PHAL) | Alkene-osmate ester complex | High enantioselectivity controlled by the choice of chiral ligand. researchgate.net |

| Enzymatic Cascade | Aldehydes (e.g., hexanal (B45976) and acetaldehyde) | Lyases, Oxidoreductases (Alcohol Dehydrogenases) | α-hydroxy ketone | High stereoselectivity for all isomers, environmentally friendly conditions. x-mol.netresearchgate.net |

Analytical and Spectroscopic Characterization Techniques for 2,3 Octanediol and Its Derivatives

Chromatographic Methods

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of 2,3-octanediol. Gas chromatography, in particular, offers high resolution and sensitivity for volatile and semi-volatile compounds.

Gas Chromatography (GC) for Purity and Isomeric Ratios

Gas chromatography (GC) is a cornerstone for assessing the purity of this compound and determining the ratio of its different isomers. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. thermofisher.com For diols like this compound, the choice of the stationary phase is critical. Polar columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-Wax), are often employed. nist.gov

The operating conditions of the GC system, including the temperature program, carrier gas flow rate, and injector temperature, are optimized to achieve baseline separation of the isomers and any impurities. oiv.int For instance, a typical temperature program might start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 220-250°C) to elute compounds with different boiling points. nist.gov The resulting chromatogram provides a quantitative measure of purity by comparing the peak area of this compound to the total area of all detected peaks. Furthermore, the relative peak areas of the different stereoisomers of this compound can be used to determine their respective ratios in a mixture.

Table 1: Example GC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Stationary Phase | DB-Wax |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | 60°C (3 min) -> 2°C/min to 220°C -> 5°C/min to 250°C (15 min) |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

Note: These are example parameters and may require optimization based on the specific instrument and sample. nist.gov

Chiral Gas Chromatography for Enantiomeric Excess Determination

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers (two pairs of enantiomers). Determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is crucial in many applications, particularly in pheromone chemistry and asymmetric synthesis. nih.govuni-muenchen.de Chiral gas chromatography is the premier technique for this purpose. uni-muenchen.de

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. uni-muenchen.de Cyclodextrin-based CSPs, such as those derived from beta-cyclodextrin, are highly effective for separating enantiomers of alcohols and diols. researchgate.netmdpi.com For example, a Cyclodex-B column has been successfully used to separate the enantiomers of anti-2,3-octanediol. researchgate.netresearchgate.net The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. libretexts.org

Table 2: Chiral Stationary Phases for Diol Separation

| Chiral Stationary Phase Type | Common Examples | Application Notes |

|---|---|---|

| Cyclodextrin Derivatives | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., CYCLOSIL-B) | Effective for separating chiral alcohols and diols. mdpi.com |

| Polysaccharide Derivatives | Amylose or cellulose (B213188) derivatives | Offer broad chiral recognition capabilities. phenomenex.com |

| Amino Acid Derivatives | Chirasil-Val | Used for a range of chiral compounds including alcohols. uni-muenchen.de |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. thermofisher.comjeol.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. nist.gov

GC-MS is invaluable for confirming the identity of this compound by matching its mass spectrum with library spectra or by interpreting the fragmentation pattern. nist.gov The technique is also highly sensitive, allowing for trace analysis of this compound in complex matrices, such as environmental or biological samples. thermofisher.comresearchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific fragment ions of this compound can be targeted, further enhancing sensitivity and selectivity. researchgate.net

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 2D NMR) for Stereochemistry and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete structure of organic molecules. nanoqam.canumberanalytics.com ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton.

For this compound, the ¹H-NMR spectrum would show characteristic signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals help to piece together the molecule's connectivity. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly useful for establishing the stereochemistry of diols. longdom.org COSY experiments reveal which protons are coupled to each other, helping to trace the connectivity through the carbon chain. longdom.org For complex stereochemical analysis, derivatization of the diol into a more rigid structure, like an acetonide, can be employed. The ¹³C-NMR chemical shifts of the acetonide carbons can then be used to determine the syn or anti relationship of the hydroxyl groups. wordpress.com

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -OH | 2.0 - 4.0 (broad) |

| ¹H | -CH(OH)- | 3.4 - 3.8 |

| ¹H | -CH₂- | 1.2 - 1.6 |

| ¹H | -CH₃ | 0.8 - 1.2 |

| ¹³C | -C(OH)- | 65 - 75 |

| ¹³C | -CH₂- | 22 - 35 |

| ¹³C | -CH₃ | 10 - 20 |

Note: Actual chemical shifts can vary depending on the solvent and specific stereoisomer. rsc.orgchemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. vscht.cz

The IR spectrum of this compound is characterized by a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. core.ac.ukucla.edu The broadness of this peak is due to hydrogen bonding between the diol molecules. Other significant peaks include C-H stretching absorptions from the alkyl chain, typically found between 2850 and 3000 cm⁻¹. libretexts.org The absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group. wpmucdn.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3000 - 2850 | C-H stretch (sp³ hybridized) | Strong |

| 1470 - 1450 | C-H bend (scissoring) | Medium |

| 1150 - 1050 | C-O stretch | Strong |

Source: Adapted from general IR correlation tables. core.ac.uklibretexts.orgwpmucdn.com

X-ray Crystallography for Absolute Stereochemical Determination (on derivatives or related compounds)

X-ray crystallography stands as the most definitive method for the unambiguous determination of a molecule's three-dimensional structure, and by extension, its absolute stereochemistry. tcichemicals.comnih.gov This technique, however, requires a well-ordered, single crystal, which can be challenging to obtain from aliphatic, flexible molecules like this compound due to their often oily nature and conformational flexibility.

To overcome this limitation, a common and effective strategy is the chemical derivatization of the diol into a more rigid, crystalline compound. mdpi.com This involves reacting the hydroxyl groups with reagents that introduce bulky, planar, and often chromophoric moieties, which facilitate crystallization and introduce heavy atoms to aid in the crystallographic analysis.

A frequently employed method is the formation of benzoate (B1203000) esters, such as p-bromobenzoate or p-nitrobenzoate derivatives. mdpi.comrsc.org The introduction of a bromine atom, for example, provides a heavy atom that scatters X-rays anomalously. tcichemicals.com This anomalous dispersion effect is key to solving the "phase problem" in crystallography for non-centrosymmetric space groups and allows for the direct determination of the absolute configuration. nih.gov The Flack parameter, derived from the analysis, provides a clear indication of the correctness of the assigned stereochemistry. taylorandfrancis.com

For instance, in studies of other flexible polyols, derivatization to a nona-p-nitrobenzoate has been successfully used to generate suitable crystals, enabling the complete assignment of absolute configurations at multiple stereocenters through single-crystal X-ray diffraction. mdpi.com Another powerful approach involves the creation of cyclic osmate esters. The reaction of a 1,2-diol with potassium osmate and a suitable ligand can produce stable, crystalline osmate(VI) esters. This method has been successfully applied to related small diols like 1,2-hexanediol (B41856), allowing for routine determination of structure and absolute configuration via X-ray analysis. acs.org

While a specific crystal structure of a this compound derivative was not found in the surveyed literature, the principles and methodologies are well-established through work on analogous compounds. The data obtained from such an analysis would provide precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state and unequivocally establishing the R/S configuration at its chiral centers.

Table 1: Illustrative Crystallographic Derivatization Strategies for Diols

| Derivatizing Agent | Purpose | Relevant Example | Citation |

| p-Nitrobenzoyl chloride | Introduces rigid, planar groups to promote crystallization. | Derivatization of a flexible marine macrolide (Bastimolide A). | mdpi.com |

| 4-Bromobenzoyl chloride | Introduces a heavy atom (Br) for anomalous dispersion measurement, enabling absolute configuration determination. | Analysis of a taxane (B156437) derivative. | rsc.org |

| Potassium osmate / Ligand | Forms stable, crystalline cyclic osmate esters from flexible diols. | Successful crystallization and analysis of 1,2-hexanediol and (R)-propane-1,2-diol. | acs.org |

| Dichlorophthalic acid | Acts as a chiral auxiliary and provides heavy atoms (Cl) for reliable X-ray analysis. | Enantioresolution and absolute configuration determination of various chiral alcohols. | tcichemicals.com |

Bioanalytical Methods in Conjunction with Chemical Analysis

The biological relevance of a compound like this compound, particularly in insect communication, cannot be determined from chemical analysis alone. Bioanalytical methods are therefore used in tandem with chemical separation and identification techniques to pinpoint biologically active components from complex natural extracts.

Gas Chromatography-Electroantennogram Detection (GC-EAD) is a powerful bioanalytical technique used to identify which volatile compounds in a sample elicit a response from an insect's antenna. This method is instrumental in the discovery and identification of insect pheromones and other semiochemicals.

In a GC-EAD setup, the effluent from a gas chromatograph column is split into two streams. One stream is directed to a standard chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), while the other is passed over an excised insect antenna mounted between two electrodes. The electrical potential (depolarization) generated by the antenna in response to an active compound is amplified and recorded, creating an electroantennogram. When this is aligned with the chromatogram from the chemical detector, compounds that elicit an antennal response can be immediately identified.

This technique has been pivotal in studying the pheromone chemistry of various insects, including longhorn beetles (Cerambycidae). In a notable study on the cerambycid beetle Megopis costipennis, GC-EAD was used to analyze headspace volatiles collected from both male and female beetles. The analysis revealed that only one specific compound from the female extract elicited a strong and consistent response from the antennae of male beetles.

Further analysis using a chiral GC column and comparison with synthetic standards identified this active compound as (2R,3S)-2,3-octanediol. The male antennae did not respond to other stereoisomers, such as the (2S,3R) enantiomer, demonstrating the high specificity of the insect's olfactory receptors. This finding confirmed that (2R,3S)-2,3-octanediol is the female-produced sex pheromone for this species.

Table 2: GC-EAD Findings for Megopis costipennis Pheromone Identification

| Analyte | Detector | Male Antennal Response | Conclusion |

| Headspace extract from female beetle | GC-EAD | Strong, specific response to a single peak | A female-produced compound is biologically active. |

| Headspace extract from male beetle | GC-EAD | No significant response | The active compound is sex-specific to females. |

| Synthetic (2R,3S)-2,3-octanediol | GC-EAD | Strong response, matching the retention time of the active peak from the female extract | The active pheromone component is (2R,3S)-2,3-octanediol. |

| Racemic anti-2,3-octanediol | GC-EAD | Response only at the retention time corresponding to the (2R,3S)-enantiomer | Male antennae are specifically tuned to the (2R,3S) stereoisomer. |

Biological Roles and Chemical Ecology of 2,3 Octanediol

2,3-Octanediol as a Semiochemical: Insect Pheromones

Pheromones are crucial for a variety of insect behaviors, including mating, aggregation, and marking territories. wur.nl The different stereoisomers of this compound have been identified as key components of sex pheromones in several species of beetles, particularly within the Cerambycidae family (longhorn beetles). These pheromones can be produced by either males or females to attract the opposite sex for mating.

Male Sex Pheromone Components

In some species, it is the male that releases this compound to attract females. The specific stereoisomer produced is critical for eliciting the correct behavioral response.

The male grape borer, Xylotrechus pyrrhoderus, a significant pest of grapevines in Japan, secretes a sex pheromone to attract females over long distances. tandfonline.comtandfonline.com This pheromone is a blend of two compounds: (2S,3S)-2,3-octanediol and (S)-2-hydroxy-3-octanone. tandfonline.comoup.comsci-hub.seoup.com Research has shown that females are most attracted to a mixture of these two compounds in a ratio ranging from 80:20 to 95:5. oup.com The compounds are released from glands on the male's prothorax. tandfonline.comsci-hub.se Interestingly, studies suggest that (S)-2-hydroxy-3-octanone is a biosynthetic precursor to (2S,3S)-2,3-octanediol. tandfonline.comsci-hub.se

| Species | Pheromone Component(s) | Sex Producing Pheromone | Function |

| Xylotrechus pyrrhoderus | (2S,3S)-2,3-Octanediol and (S)-2-hydroxy-3-octanone | Male | Sex Pheromone |

In the case of the Neotropical cerambycid beetle, Achryson surinamum, the male produces (2S,3R)-2,3-octanediol as a component of its aggregation-sex pheromone. researchgate.netillinois.edu This pheromone attracts both males and females. researchgate.netresearchgate.net Field trials have demonstrated that both sexes are attracted to (2S,3R)-2,3-octanediol alone. researchgate.netresearchgate.net The male also produces smaller quantities of (S)-2-methylbutan-1-ol, which is another component of the pheromone blend. researchgate.netillinois.edusakura.ne.jp

| Species | Pheromone Component(s) | Sex Producing Pheromone | Function |

| Achryson surinamum | (2S,3R)-2,3-Octanediol and (S)-2-methylbutan-1-ol | Male | Aggregation-Sex Pheromone |

(2S,3S)-2,3-Octanediol in Xylotrechus pyrrhoderus (Grape Borer)

Female Sex Pheromone Components

In other insect species, the female produces this compound to attract males for mating.

The female of the longhorn beetle Megopis costipennis produces (2R,3S)-2,3-octanediol as a sex pheromone to attract males. nih.govresearchgate.netillinois.edunih.govoup.com Analysis of volatiles produced by both sexes confirmed that only females produce this compound. researchgate.netnih.govoup.com In field trials, males were significantly attracted to traps baited with (2R,3S)-2,3-octanediol. researchgate.netillinois.edunih.govoup.com

| Species | Pheromone Component | Sex Producing Pheromone | Function |

| Megopis costipennis | (2R,3S)-2,3-Octanediol | Female | Sex Pheromone |

Racemic Mixtures and Enantiomer Specificity in Insect Attraction

The stereochemistry of this compound is paramount in its function as a pheromone. A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other. epa.gov The response of an insect to a racemic mixture can vary.

In some cases, only one enantiomer is biologically active, and the other may be inactive or even inhibitory. For instance, in Megopis costipennis, males are attracted to the naturally produced (2R,3S)-2,3-octanediol. nih.govresearchgate.netillinois.edunih.govoup.com Field trials showed that males were equally attracted to traps baited with either pure (2R,3S)-2,3-octanediol or the racemic anti-2,3-octanediol (a mixture of (2R,3S)- and (2S,3R)-enantiomers). nih.govresearchgate.netillinois.edunih.govoup.com This indicates that the (2S,3R)-enantiomer does not inhibit the attraction of males to the active enantiomer, making the more economical racemic mixture a viable option for use in traps. researchgate.netillinois.edunih.govoup.com

However, there are instances of synergism between enantiomers, where the racemic mixture is more attractive than either individual enantiomer. An example is seen in the cerambycid beetle Perissus mimicus, which was only attracted to the racemic mixture of anti-2,3-octanediol and not to either the (2R,3S)- or (2S,3R)-enantiomer alone. mdpi.com This suggests that for this species, both enantiomers are necessary to elicit a full behavioral response.

Conversely, in some species, the presence of other stereoisomers can be inhibitory. For the cerambycid beetle Neoclytus acuminatus acuminatus, which uses (2S,3S)-hexanediol as a pheromone, a blend of all four stereoisomers of 2,3-hexanediol (B1196527) attracted significantly fewer beetles, indicating that the other stereoisomers inhibit the attraction. purdue.edu While this example involves a related compound, it highlights the principle of enantiomeric specificity and potential for inhibition.

Attractiveness of anti-2,3-Octanediol to Cerambycid Beetles (e.g., Megopis costipennis, Achryson surinamum, Rhaphuma horsfieldi)

The compound anti-2,3-Octanediol is a significant semiochemical in the chemical communication of several species of longhorned beetles (family Cerambycidae). Field studies have consistently demonstrated its role as a potent attractant.

For the prionine beetle Megopis costipennis, the specific enantiomer (2R,3S)-2,3-octanediol has been identified as a female-produced sex pheromone. researchgate.netresearchgate.net In field trials, males of this species were found to be specifically attracted to racemic anti-2,3-octanediol, which includes the active (2R,3S) enantiomer. researchgate.netresearchgate.net

Similarly, both sexes of the cerambycine beetle Achryson surinamum are significantly attracted to racemic anti-2,3-octanediol in field screenings. researchgate.netillinois.edu Subsequent analysis revealed that males of this species produce (2S,3R)-2,3-octanediol as an aggregation-sex pheromone. researchgate.netillinois.edu This marks one of the first identifications of a 2,3-alkanediol as a pheromone for a South American cerambycid species. illinois.edu

The species Rhaphuma horsfieldi has also shown strong attraction to 2,3-alkanediols. It is notably attracted to both racemic syn-2,3-hexanediol and syn-2,3-octanediol, indicating that it responds to homologous pheromone structures. mdpi.com

Table 1: Attraction of Select Cerambycid Beetles to this compound Stereoisomers

| Species | Subfamily | Attracted Sex(es) | Active Compound/Lure | Pheromone Type |

| Megopis costipennis | Prioninae | Males | (2R,3S)-2,3-octanediol; racemic anti-2,3-octanediol | Sex Pheromone researchgate.netresearchgate.net |

| Achryson surinamum | Cerambycinae | Males & Females | (2S,3R)-2,3-octanediol; racemic anti-2,3-octanediol | Aggregation-Sex Pheromone researchgate.netillinois.edu |

| Rhaphuma horsfieldi | Cerambycinae | Not specified | Racemic syn-2,3-octanediol | Attractant mdpi.com |

Antagonistic Effects of Non-Natural Enantiomers in Pheromone Blends

The stereochemical purity of a pheromone blend is often critical for eliciting a behavioral response in insects. The presence of non-natural stereoisomers can lead to reduced or inhibited attraction, a phenomenon known as antagonism.

While there are many examples of antagonism in cerambycid chemical ecology, the response to non-natural isomers of this compound varies by species. uochb.cz For instance, in the case of Megopis costipennis, males were equally attracted to traps baited with pure (2R,3S)-2,3-octanediol and those baited with racemic anti-2,3-octanediol. researchgate.netresearchgate.net This indicates that the "non-natural" enantiomer, (2S,3R)-2,3-octanediol, does not antagonize the attraction to the naturally produced pheromone. researchgate.netresearchgate.net This lack of inhibition allows for the use of the more economical racemic mixture in lures for this species. researchgate.net

However, for other cerambycid species that use different pheromones, like those in the genus Neoclytus that use hexanediols, antagonism from non-natural enantiomers is a documented mechanism for maintaining reproductive isolation. nih.gov For example, the attraction of Neoclytus a. acuminatus to its (2S,3S)-2,3-hexanediol pheromone was found to be antagonized by the enantiomers of the anti-diastereomer. nih.gov This suggests that while antagonism is a crucial factor in the chemical ecology of many longhorned beetles, its specific effects must be evaluated on a species-by-species basis.

Comparative Analysis with Homologous Diols (e.g., 2,3-Hexanediols) in Chemical Ecology

The 2,3-alkanediols represent a conserved structural motif used as pheromones across the Cerambycidae family, particularly in the subfamilies Cerambycinae and Prioninae. illinois.eduillinois.edu Comparative analysis between this compound and its shorter-chain homolog, 2,3-hexanediol, reveals important patterns in pheromone evolution and species specificity.

Both C6 and C8 diols are effective attractants, but often for different species, suggesting that chain length is a key variable for signal differentiation. mdpi.comresearchgate.net For example, while Rhaphuma horsfieldi is attracted to both C6 and C8 diols, many other species show a more specific response. mdpi.comresearchgate.net Homologous 2,3-hexanediols have been identified as sex pheromones for prionine species in the genus Tragosoma, similar to how (2R,3S)-2,3-octanediol is used by the prionine Megopis costipennis. researchgate.netmdpi.com

This conservation of a chemical class, with variation in chain length and stereochemistry, highlights a common evolutionary strategy for creating species-specific communication channels. illinois.edu Interestingly, the same class of compounds, 2,3-alkanediols, can be used as female-produced sex pheromones in one subfamily (Prioninae) and as male-produced aggregation-sex pheromones in another (Cerambycinae), demonstrating the remarkable plasticity of pheromone function within the family. mdpi.comillinois.edu

Biosynthetic Pathways in Organisms

Principles of Diol Biosynthesis in Microorganisms (Extrapolated from 2,3-Butanediol (B46004) Metabolism)

The direct biosynthetic pathway for this compound is not well-elucidated, but it can be extrapolated from the extensively studied metabolism of 2,3-butanediol in microorganisms like Bacillus spp. and Saccharomyces cerevisiae. mdpi.commdpi.comresearchgate.net The biosynthesis of 2,3-butanediol is a key part of mixed-acid fermentation, serving to prevent excessive acidification of the culture and to regulate the intracellular NADH/NAD+ balance. mdpi.com

The pathway typically begins with pyruvate (B1213749), a central metabolite derived from glycolysis. mdpi.comresearchgate.net The synthesis proceeds through a three-step enzymatic process:

Condensation: Two molecules of pyruvate are condensed by the enzyme α-acetolactate synthase to form α-acetolactate. mdpi.comresearchgate.net

Decarboxylation: α-acetolactate is then decarboxylated by α-acetolactate decarboxylase to produce acetoin (B143602). mdpi.comresearchgate.net

Reduction: Finally, acetoin is reduced to 2,3-butanediol by the enzyme 2,3-butanediol dehydrogenase (or acetoin reductase), a step that involves the oxidation of NADH to NAD+. mdpi.commdpi.com

A homologous pathway could theoretically produce this compound from a longer-chain α-keto acid precursor instead of pyruvate.

Table 2: Key Enzymes in the 2,3-Butanediol Biosynthetic Pathway

| Step | Enzyme | Substrate | Product |

| 1 | α-Acetolactate synthase | Pyruvate (2 molecules) | α-Acetolactate |

| 2 | α-Acetolactate decarboxylase | α-Acetolactate | Acetoin |

| 3 | 2,3-Butanediol dehydrogenase | Acetoin | 2,3-Butanediol |

Potential Enzymatic Systems for this compound Production

Based on the butanediol (B1596017) model, the production of this compound would require a specific set of enzymes capable of acting on C8 substrates. The final and crucial step, the reduction of the precursor diketone (2,3-octanedione) or hydroxy-ketone to this compound, would be catalyzed by oxidoreductases such as butanediol dehydrogenases (BDH) or other alcohol dehydrogenases. acs.orgresearchgate.net

Enzymatic cascade reactions have been developed for the synthesis of vicinal diols, demonstrating the feasibility of this approach. For example, a pyruvate decarboxylase variant has been used for the C-C bond formation (ligation) of two butanal molecules to form (S)-butyroin, which is then reduced to (4S,5S)-octanediol by a butanediol dehydrogenase from Bacillus licheniformis (BlBDH). acs.org This highlights the modular potential of combining lyases and oxidoreductases for producing specific stereoisomers of aliphatic diols, including the potential for synthesizing various stereoisomers of this compound by selecting enzymes with the appropriate substrate specificity and stereoselectivity. researchgate.net

Microbial Metabolism of Related Compounds (e.g., 2,3-Octanedione (B1214595) by Cytochrome P450 oxidases)

The metabolism of related C8 compounds in microorganisms provides insight into the potential formation and degradation of this compound. The precursor ketone, 2,3-octanedione, is a known volatile compound found in various foods and is subject to microbial metabolism.

Enzymes such as cytochrome P450 monooxygenases (P450s) are central to the microbial metabolism of fatty acids and alkanes. nih.gov These enzymes catalyze hydroxylation reactions and are involved in the degradation of alkanes and fatty acids in bacteria and yeasts. nih.gov It is plausible that a P450 enzyme could hydroxylate octane (B31449) at the C2 and C3 positions to form this compound, or alternatively, oxidize octane to 2-octanone, which could then be further hydroxylated. The metabolism of n-hexane, for instance, involves P450 isozymes that produce 2-hexanol (B165339) and 3-hexanol, which are precursors to the neurotoxic metabolite 2,5-hexanedione. epa.gov This demonstrates the capability of P450 systems to perform regioselective hydroxylation on alkane chains. Therefore, microbial P450 enzymes represent a potential system for the biological production of this compound precursors from octane. nih.gov

Reactivity and Derivatization of 2,3 Octanediol for Advanced Materials and Chemical Intermediates

Conversion to Other Functionalities

The strategic location of the vicinal diol in 2,3-octanediol makes it a versatile precursor for conversion into other important functional groups. This reactivity is central to its application in the synthesis of valuable chemical intermediates.

Oxidation to 2,3-Octanedione (B1214595)

The oxidation of this compound to its corresponding diketone, 2,3-octanedione, is a key transformation. ontosight.ai This conversion is significant as 2,3-octanedione is a compound of interest, notably as a flavor component in the food industry and as a potential biomarker for spoilage in products like lamb and salmon. researchgate.net

The synthesis of 2,3-octanedione is commonly achieved through the oxidation of this compound. This process requires the use of specific oxidizing agents to effectively convert the secondary alcohol groups into ketones. Careful monitoring of reaction conditions such as temperature and solvent polarity is crucial to prevent over-oxidation and the formation of byproducts. Following the reaction, purification methods like fractional distillation or column chromatography are typically employed to isolate the 2,3-octanedione. The purity of the final product is often confirmed using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS).

Several oxidizing agents are suitable for this transformation. Below is a table summarizing common reagents used for the oxidation of diols to diketones.

| Oxidizing Agent | Description | Typical Reaction Conditions |

| Pyridinium (B92312) chlorochromate (PCC) | A milder oxidizing agent, often used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. | Typically carried out in an organic solvent like dichloromethane (B109758) (CH2Cl2). |

| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent capable of oxidizing secondary alcohols to ketones. | Often used in acetone (B3395972) as the solvent. Generates toxic Cr(III) waste. |

| Swern Oxidation (Oxalyl chloride/DMSO) | A mild oxidation method that converts primary and secondary alcohols to aldehydes and ketones. | Provides good yields under mild conditions. |

It is important to note that while these reagents are effective, the choice of a specific agent and reaction conditions can influence the yield and purity of the resulting 2,3-octanedione. For instance, the oxidation of the related (S)-2-hydroxy-3-octanone to 2,3-octanedione has been accomplished using pyridinium dichromate in dichloromethane. d-nb.info

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral diols, such as the stereoisomers of this compound, are valuable chiral building blocks in organic synthesis. scielo.brnih.gov The defined stereochemistry of these molecules allows for the synthesis of complex, enantiomerically pure compounds, which is particularly important in the development of pharmaceuticals and agrochemicals. nih.gov The use of such chiral synthons from the "chiral pool" is a fundamental strategy in modern synthetic chemistry. nih.govtcichemicals.com

The asymmetric synthesis of (S,S)-2,3-octanediol has been achieved through methods involving the rearrangement opening of 2,3-epoxy alcohols. researchgate.net This highlights the accessibility of specific stereoisomers of this compound for use in stereoselective synthesis.

Applications in Chiral Auxiliaries and Ligands

Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. tcichemicals.comsfu.canumberanalytics.com Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a reaction. sfu.ca

While specific examples detailing the direct use of this compound as a chiral auxiliary or ligand are not prevalent in the provided search results, the broader class of chiral diols is widely employed for these purposes. scielo.brsfu.ca For instance, chiral 1,2-diols are precursors to chiral acetals that have been evaluated as effective chiral auxiliaries in reactions like the Diels-Alder reaction. sfu.ca Similarly, chiral diols can be converted into chiral ligands for metal-catalyzed asymmetric reactions. sfu.ca Given its structure, optically active this compound represents a potential candidate for the development of novel chiral auxiliaries and ligands for asymmetric synthesis.

Synthesis of Optically Active Alcohols from Derivatives

The derivatives of chiral diols like this compound can serve as intermediates in the synthesis of other optically active molecules, including alcohols. researchgate.netnih.gov A general strategy involves the conversion of the diol to a more reactive intermediate, which can then be subjected to further transformations to yield the desired chiral alcohol.

One synthetic approach starts with the conversion of a 2,3-epoxy alcohol to a 1-iodo-2,3-diol with specific stereochemistry. researchgate.net Subsequent coupling of this intermediate with a carbon nucleophile can lead to a variety of vicinal diols with predictable stereochemistry. researchgate.net Another method involves the regioselective opening of a tosyloxy epoxide with a halide, followed by reduction and coupling with a carbon nucleophile to produce optically active alcohols in high yields. researchgate.net

Enzymatic methods also play a crucial role in the synthesis of optically active alcohols from diol derivatives. nih.gov Lipase-catalyzed reactions of 1,1-disubstituted 1,2-diols, for example, can proceed with high enantioselectivity, allowing for the resolution of racemic mixtures and the production of enantiomerically pure compounds. nih.gov These enzymatically resolved intermediates, which can be derived from diols, are versatile building blocks for synthesizing a range of chiral compounds. nih.gov

Computational and Theoretical Investigations of 2,3 Octanediol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to predict the three-dimensional arrangements of atoms in a molecule, known as conformations. deepmodeling.comgoogle.com These different arrangements, which arise from rotation around single bonds, can have varying potential energies. By identifying the lowest energy conformations, researchers can determine the most stable and, therefore, most probable shapes of a molecule. google.com This understanding is crucial as the conformation of a molecule significantly influences its physical and chemical properties, as well as its biological activity. deepmodeling.com

For diols like 2,3-octanediol, a key feature influencing its conformational preference is the potential for intramolecular hydrogen bonding between the two hydroxyl (-OH) groups. This interaction can stabilize certain conformations, affecting properties like solubility and boiling point. Computational models can be employed to explore these interactions and predict the most stable structures.

The analysis often involves creating a potential energy surface by systematically rotating specific dihedral angles within the molecule and calculating the energy at each step. This process helps to identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. google.com

Table 1: Theoretical Physicochemical Properties of Similar Diols

| Property | Predicted Value (4,5-Octanediol) |

| Melting Point | ~271.56 K |

| Boiling Point | ~565.92 K |

Data for 4,5-octanediol, a structural isomer of this compound, is presented here to illustrate the types of data obtained through computational modeling. These values are estimates derived from computational models and provide insight into the expected properties of similar diols.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide a deeper understanding of a molecule's properties by solving the Schrödinger equation, offering insights into electronic structure and reactivity. researchgate.netjomardpublishing.com Methods like Density Functional Theory (DFT) are commonly used to calculate a variety of molecular properties. researchgate.netnih.gov

These calculations can determine the distribution of electrons within the molecule, identifying regions of high or low electron density. This information is visualized through molecular electrostatic potential (MEP) maps, where different colors represent varying electrostatic potentials, indicating likely sites for electrophilic or nucleophilic attack. researchgate.net

Furthermore, quantum chemical calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. epstem.net A smaller gap generally suggests higher reactivity.

Other predictable parameters include bond lengths, bond angles, dihedral angles, and thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. researchgate.netresearchgate.net These calculated values can be compared with experimental data, where available, to validate the computational model. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. epstem.net |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

This table outlines key electronic and structural parameters that can be determined for this compound using quantum chemical calculation methods. researchgate.netepstem.net

Docking Studies related to Pheromone Receptor Interactions (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pheromone) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is particularly valuable in studying the interactions between pheromones and their corresponding receptors in insects. nih.govnih.gov

In the context of this compound, which is a known or suspected pheromone component in some insect species, docking studies can elucidate how it interacts with specific amino acid residues within the binding pocket of a pheromone receptor. acs.org These studies can help identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and specificity of the pheromone for its receptor. nih.govnih.gov

The process typically involves generating a three-dimensional model of the receptor protein, often through homology modeling if the crystal structure is unavailable. nih.govacs.org The ligand, this compound, is then computationally "docked" into the active site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower energy scores indicating a more favorable interaction.

These theoretical studies can guide further experimental research, such as site-directed mutagenesis, to validate the predicted key residues involved in ligand binding. nih.gov Understanding these interactions at a molecular level is crucial for designing synthetic analogs or antagonists that could be used in pest management strategies.

Future Directions and Research Perspectives for 2,3 Octanediol Studies

Development of Novel Stereoselective Synthetic Routes

The synthesis of specific stereoisomers of 2,3-octanediol is critical for detailed biological studies and for its potential use in pest management. While methods exist, future research is focused on developing more efficient, cost-effective, and environmentally benign stereoselective synthetic routes.

Current synthetic strategies often rely on established methods for creating chiral vicinal diols, such as the Sharpless asymmetric dihydroxylation of (E)- or (Z)-2-octene. researchgate.netmdpi.com This method allows for the creation of specific enantiomers, for instance, using AD-mix-α or AD-mix-β to produce (2S,3S)- or (2R,3R)-2,3-octanediol, respectively. researchgate.net Another approach involves the kinetic resolution of a racemic mixture of anti-2,3-octanediol to separate the (2R,3S) and (2S,3R) enantiomers. researchgate.net

Table 1: Selected Stereoselective Synthetic Approaches for Vicinal Diols like this compound

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Oxidation of an alkene (e.g., 2-octene) using a chiral osmium catalyst to produce a chiral diol. researchgate.net | High enantioselectivity; applicable for producing syn-diastereomers. | researchgate.net |

| Enzymatic Kinetic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. researchgate.net | Environmentally friendly; high specificity. | researchgate.net |

| Biocatalytic Asymmetric Reduction | Employment of ketoreductases (KREDs) to reduce a ketone precursor enantioselectively to the desired alcohol. scielo.br | High enantiomeric excess; operates under mild conditions. | scielo.br |

| Allylmetal Addition | Reaction of in situ generated γ-alkoxyallylaluminium compounds with aldehydes for diastereoselective formation of vicinal diols. psu.edu | High diastereoselectivity; convergent one-pot synthesis. | psu.edursc.org |

| Epoxy Alcohol Rearrangement | Opening of 2,3-epoxy alcohols with metal halides followed by coupling with carbon nucleophiles. researchgate.net | Predictable stereochemistry; applicable to various vicinal diols. | researchgate.netpherobase.com |

Elucidation of Complete Biosynthetic Pathways in Natural Producers

While this compound has been identified as a natural product in several insect species, the complete enzymatic pathways responsible for its production are not fully understood. Insect pheromone biosynthesis generally involves the modification of common metabolic pathways, such as those for fatty acids and isoprenoids. nih.govnih.gov Insects often evolve a few specific enzymes that transform products of "normal" metabolism into highly specific pheromone compounds. nih.gov

Research on the grape borer, Xylotrechus pyrrhoderus, has provided significant insights. In this species, males secrete both (S)-2-hydroxy-3-octanone and (2S,3S)-2,3-octanediol. tandfonline.comsci-hub.se Isotope-labeling studies have confirmed that (2S,3S)-2,3-octanediol is biosynthesized via the stereospecific reduction of (S)-2-hydroxy-3-octanone. sci-hub.senih.gov This conversion is catalyzed by a carbonyl reductase present in the male's prothoracic pheromone gland. sci-hub.se Interestingly, this enzyme can also reduce the unnatural (R)-2-hydroxy-3-octanone to (2R,3R)-2,3-octanediol, indicating a degree of substrate flexibility. sci-hub.se

Future research must focus on identifying and characterizing the full suite of genes and enzymes involved in this process, not just in X. pyrrhoderus but in all species that produce this compound. This includes the upstream steps leading to the formation of the 2-hydroxy-3-octanone precursor, which likely derive from fatty acid metabolism. nih.gov The regulation of these pathways, often controlled by hormones like juvenile hormone or pheromone biosynthesis activating neuropeptide (PBAN), also requires elucidation. nih.govnih.gov Engineered yeast systems, which have been used to produce other fatty-acid-derived pheromones, could be a valuable tool for identifying and testing candidate genes from the this compound pathway. frontiersin.org

Table 2: Known Biosynthetic Step for this compound in Xylotrechus pyrrhoderus

| Precursor | Enzyme (Predicted) | Product | Stereochemistry | Reference(s) |

|---|

Advanced Chemical Ecology Research on Pheromone Mechanisms

This compound isomers serve as pheromones for a variety of longhorned beetles (family Cerambycidae), but their specific roles can differ significantly between species. illinois.edu For example, (2R,3S)-2,3-octanediol is a female-produced sex pheromone in Megopis costipennis, attracting only males. researchgate.netillinois.edunih.gov In contrast, male beetles of species like Xylotrechus pyrrhoderus and Achryson surinamum produce (2S,3S)- and (2S,3R)-2,3-octanediol, respectively, as components of aggregation-sex pheromones that attract both sexes. sci-hub.seillinois.edunih.gov

Advanced research is needed to understand the intricacies of this chemical communication system. Key future directions include:

Receptor-Level Studies: Identifying the specific olfactory receptors in the insect antennae that bind to the different stereoisomers of this compound. This will help explain the high specificity of insect responses.

Pheromone Blend Synergy and Inhibition: Many insect pheromones are blends of multiple compounds. Research has shown that for some species, attraction to one isomer of this compound can be inhibited by the presence of another stereoisomer or a related compound. nih.gov Future studies should investigate the full composition of natural pheromone blends and the precise role each component, including minor ones, plays in modulating behavior.

Interspecific Interactions: Given that different species, sometimes in the same habitat, use isomers of the same compound, research should explore how this overlap affects reproductive isolation and competition. For instance, Xylotrechus rufilius is attracted by 2-hydroxyoctan-3-one (B3270181) but inhibited by syn-2,3-octanediol, which are components of the pheromone of the related species X. pyrrhoderus. nih.gov

Environmental Context: Investigating how environmental factors, such as host plant volatiles, influence an insect's response to this compound pheromones. Many cerambycids show a synergistic attraction to a combination of pheromones and host plant kairomones. illinois.edu

Table 3: Examples of this compound as a Pheromone Component in Cerambycidae

| Species | Isomer(s) | Pheromone Type | Producing Sex | Attracted Sex(es) | Reference(s) |

|---|---|---|---|---|---|

| Megopis costipennis | (2R,3S)-2,3-octanediol | Sex Pheromone | Female | Male | researchgate.netillinois.edunih.gov |

| Xylotrechus pyrrhoderus | (2S,3S)-2,3-octanediol, (S)-2-hydroxy-3-octanone | Sex Pheromone | Male | Female | sci-hub.senih.gov |

| Achryson surinamum | (2S,3R)-2,3-octanediol | Aggregation-Sex Pheromone | Male | Male & Female | illinois.edu |

Exploration of New Applications as a Chiral Synthon and Specialty Chemical

Beyond its role in chemical ecology, this compound holds potential as a valuable molecule for chemical synthesis and industrial applications. Optically active alcohols and diols are important building blocks (chiral synthons) for the asymmetric synthesis of more complex molecules like pharmaceuticals and agrochemicals. nih.gov

The defined stereochemistry of the two adjacent chiral centers in this compound makes it an attractive starting material. Future research could explore its use in the synthesis of:

Bioactive Natural Products: The vicinal diol moiety is a common feature in many biologically significant natural products. iupac.org this compound could serve as a scaffold for constructing portions of these larger molecules.

Chiral Ligands and Auxiliaries: Chiral diols can be used to create ligands for asymmetric catalysis or as chiral auxiliaries to control the stereochemistry of chemical reactions. google.com For example, novel cyclic 1,3-diols have been successfully used as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. lu.se

As a specialty chemical , this compound or its derivatives could find use in various niche markets. cymitquimica.com Diols with similar chain lengths are used in a range of applications. ontosight.aiulprospector.com Potential areas for exploration include:

Polymers and Resins: Diols are used as monomers in the production of polyesters and polyurethanes. The specific structure of this compound could impart unique properties to these materials. ontosight.ai

Formulations: Its properties as a diol suggest potential use as a solvent, humectant, or plasticizer in specialized formulations, such as cosmetics or coatings, similar to other octanediols like 1,3-octanediol (B1215191) and 2-ethyl-1,3-hexanediol. ontosight.aiulprospector.com

Flavors and Fragrances: Hydroxy ketones, which are biosynthetic precursors to this compound, and related diketones like 2,3-octanedione (B1214595), are known to be involved in flavor and aroma profiles. researchgate.net This suggests a potential, though unexplored, role for this compound or its derivatives in this industry.

Q & A

Q. What are the recommended safety protocols for handling 2,3-octanediol in laboratory settings?

Researchers must wear personal protective equipment (PPE), including EN166-compliant eye protection and gloves, and ensure adequate ventilation to avoid inhalation of vapors. Containers should be sealed and stored at room temperature, away from strong oxidizers. In case of accidental exposure, rinse affected skin/eyes thoroughly and seek medical assistance .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include melting point, solubility, and stereochemical configuration. While direct data for this compound is limited, analogous diols (e.g., 1,2-octanediol) exhibit melting points of 36–38°C, water solubility of ~3 g/L at 20°C, and sensitivity to thermal decomposition. These properties inform solvent selection, reaction temperatures, and storage conditions .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

Gas chromatography-mass spectrometry (GC-MS) is effective for structural identification, as demonstrated in enzymatic synthesis of 1,2-octanediol . High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomers, while nuclear magnetic resonance (NMR) confirms stereochemistry .

Q. What are the storage conditions to maintain this compound stability?

Store in tightly sealed containers at room temperature (20–25°C) in a dry environment. Avoid exposure to oxidizing agents, which may degrade the compound .

Q. What emergency measures are advised for accidental exposure to this compound?

For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. In case of inhalation, move to fresh air and monitor for respiratory distress. Dispose of contaminated materials according to local regulations .

Advanced Research Questions

Q. How can enantiopure this compound be synthesized for studies requiring chiral specificity?

Enantioselective synthesis may employ recombinant epoxide hydrolases (e.g., Yarrowia lipolytica EH) to hydrolyze racemic 2,3-epoxyoctane. Response Surface Methodology (RSM) optimizes reaction parameters (pH, temperature, substrate concentration), achieving >60% yield in deep eutectic solvents like choline chloride-glycerol .

Q. What role does this compound play in insect communication, and how can researchers validate its pheromone activity?

(2S,3R)-2,3-octanediol acts as an aggregation-sex pheromone in cerambycid beetles (e.g., Achryson surinamum). Field trials using synthetic racemic blends and GC-MS analysis of beetle volatiles confirm bioactivity. Behavioral assays and electroantennography (EAG) further validate receptor-specific responses .

Q. How can researchers address contradictions in bioactivity data between synthetic and naturally derived this compound?

Discrepancies often arise from stereochemical impurities. Use chiral chromatography to compare synthetic and natural samples. Bioassays with enantiomerically pure standards (e.g., (2S,3R) vs. (2R,3S)) isolate stereospecific effects .

Q. What methodologies optimize the yield of this compound in biocatalytic reactions?

RSM-based optimization of enzyme activity, substrate loading, and co-solvent systems (e.g., deep eutectic solvents) enhances diol production. For example, choline chloride-glycerol increases yield by 13% compared to aqueous systems .

Q. How do stereochemical variations in this compound affect its ecological interactions?

Enantiomeric specificity determines pheromone efficacy. In Achryson surinamum, only (2S,3R)-2,3-octanediol attracts conspecifics, whereas non-target species may respond to alternative stereoisomers. Computational docking studies predict receptor-binding affinities for mechanistic insights .

Methodological Notes

- Stereochemical Analysis : Use polarimetric measurements or chiral HPLC to verify enantiomeric excess .

- Ecological Studies : Combine field trials with synthetic pheromone lures and GC-MS to correlate compound presence with insect behavior .

- Biocatalytic Optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters and model yield outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.